Cas no 2172032-63-0 (tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo2.2.2octane-2-carboxylate)

Tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound featuring a rigid 2-azabicyclo[2.2.2]octane scaffold with hydroxymethyl and 3-hydroxyoxetane substituents. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection in synthetic applications. The presence of hydroxyl groups offers functional handles for further derivatization, while the oxetane ring contributes to steric and electronic modulation. This compound is valuable in medicinal chemistry and drug development due to its constrained geometry, which can improve binding affinity and metabolic stability. Its well-defined structure makes it a versatile intermediate for constructing complex pharmacophores or probing structure-activity relationships.
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo2.2.2octane-2-carboxylate structure
2172032-63-0 structure
商品名:tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo2.2.2octane-2-carboxylate
CAS番号:2172032-63-0
MF:C16H27NO5
メガワット:313.389285326004
CID:6195859
PubChem ID:165840518

tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo2.2.2octane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo2.2.2octane-2-carboxylate
    • EN300-1643530
    • tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
    • 2172032-63-0
    • インチ: 1S/C16H27NO5/c1-14(2,3)22-13(19)17-7-11-4-5-12(17)15(6-11,8-18)16(20)9-21-10-16/h11-12,18,20H,4-10H2,1-3H3
    • InChIKey: HQNKECKBMGUDCI-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C1)(C1(CO)CC2CN(C(=O)OC(C)(C)C)C1CC2)O

計算された属性

  • せいみつぶんしりょう: 313.18892296g/mol
  • どういたいしつりょう: 313.18892296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo2.2.2octane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1643530-0.25g
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
0.25g
$1170.0 2023-06-04
Enamine
EN300-1643530-1.0g
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
1g
$1272.0 2023-06-04
Enamine
EN300-1643530-0.1g
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
0.1g
$1119.0 2023-06-04
Enamine
EN300-1643530-10.0g
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
10g
$5467.0 2023-06-04
Enamine
EN300-1643530-1000mg
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
1000mg
$1272.0 2023-09-22
Enamine
EN300-1643530-2500mg
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
2500mg
$2492.0 2023-09-22
Enamine
EN300-1643530-250mg
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
250mg
$1170.0 2023-09-22
Enamine
EN300-1643530-0.5g
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
0.5g
$1221.0 2023-06-04
Enamine
EN300-1643530-50mg
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
50mg
$1068.0 2023-09-22
Enamine
EN300-1643530-2.5g
tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate
2172032-63-0
2.5g
$2492.0 2023-06-04

tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo2.2.2octane-2-carboxylate 関連文献

tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo2.2.2octane-2-carboxylateに関する追加情報

Introduction to tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 2172032-63-0)

Tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate, identified by its CAS number 2172032-63-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular architecture and potential biological activities. This compound belongs to the class of azabicycloalkanes, which are known for their versatile applications in drug design and development. The presence of multiple functional groups, including hydroxymethyl, hydroxyoxetane, and tert-butyl ester moieties, makes this molecule a promising candidate for further investigation in synthetic chemistry and pharmacological studies.

The tert-butyl group in the molecule contributes to its stability and lipophilicity, which are critical factors in determining the compound's bioavailability and interaction with biological targets. The 6-(hydroxymethyl) moiety introduces a reactive alcohol group, which can participate in various chemical transformations, such as esterification or oxidation, enabling the synthesis of derivatives with tailored properties. Additionally, the 3-hydroxyoxetan-3-yl unit adds a three-membered cyclic ether structure, which is known to enhance metabolic stability and binding affinity in drug molecules.

The core structure of tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate is an azabicyclo[2.2.2]octane ring system, which is a privileged scaffold in medicinal chemistry due to its ability to mimic natural amino acid structures and interact with biological receptors in a specific manner. This bicyclic framework provides rigidity and spatial constraints that can optimize binding interactions with target proteins or enzymes. The carboxylate group at the 2-position further enhances the compound's potential for further functionalization, allowing for the attachment of additional pharmacophores or biomolecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate with greater accuracy. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in inflammatory pathways, making it a potential lead compound for the development of novel therapeutic agents. The hydroxymethyl and hydroxyoxetane groups are particularly interesting from a pharmacological perspective, as they can serve as points for selective modifications to enhance potency or selectivity.

In vitro studies have begun to explore the interactions of tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate with various biological targets. Initial results indicate that the compound may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in inflammatory responses. The presence of multiple functional groups allows for fine-tuning of the molecule's properties through structural modifications, which could lead to the discovery of more effective inhibitors with improved pharmacokinetic profiles.

The synthesis of tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the azabicycloalkane core requires careful selection of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in transition metal-catalyzed reactions have provided new methodologies for constructing complex cyclic frameworks efficiently, which could facilitate the synthesis of this compound and its derivatives.

Future research directions may focus on exploring the pharmacological potential of analogs derived from tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate by modifying specific functional groups or introducing new moieties into the core structure. High-throughput screening (HTS) techniques could be employed to rapidly assess the biological activity of a large library of derivatives, identifying promising candidates for further optimization.

The development of novel drug candidates relies heavily on interdisciplinary collaboration between synthetic chemists, pharmacologists, and biologists. The unique properties of tert-butyl 6-(hydroxymethyl)-6-(3-hydroxyoxetan-3-yl)-2-azabicyclo[2.2.2]octane-2-carboxylate make it an attractive starting point for such collaborative efforts aimed at discovering next-generation therapeutics.

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